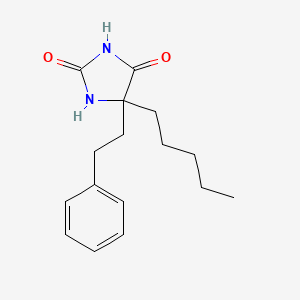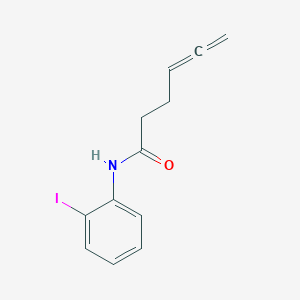
N-(2-Iodophenyl)hexa-4,5-dienamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-Iodophenyl)hexa-4,5-dienamide is a chemical compound with the molecular formula C12H10INO It is characterized by the presence of an iodine atom attached to a phenyl ring, which is further connected to a hexa-4,5-dienamide moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Iodophenyl)hexa-4,5-dienamide typically involves the reaction of 2-iodoaniline with hexa-4,5-dienoic acid or its derivatives. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under an inert atmosphere. The reaction conditions often include a solvent such as dichloromethane (DCM) and a temperature range of 0-25°C.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using larger reaction vessels, and ensuring proper purification techniques to obtain the desired compound in high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
N-(2-Iodophenyl)hexa-4,5-dienamide can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction Reactions: Reduction of the compound can lead to the formation of amines or other reduced products.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as sodium azide (NaN3) or potassium cyanide (KCN) under conditions like reflux in polar aprotic solvents.
Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in solvents like tetrahydrofuran (THF).
Major Products Formed
Substitution Reactions: Products include azides, nitriles, or other substituted derivatives.
Oxidation Reactions: Products include oxides or other oxidized forms.
Reduction Reactions: Products include amines or other reduced derivatives.
Applications De Recherche Scientifique
N-(2-Iodophenyl)hexa-4,5-dienamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of N-(2-Iodophenyl)hexa-4,5-dienamide involves its interaction with specific molecular targets and pathways The iodine atom and the dienamide moiety play crucial roles in its reactivity and biological activity The compound may interact with enzymes, receptors, or other biomolecules, leading to various biochemical effects
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-(2-Bromophenyl)hexa-4,5-dienamide
- N-(2-Chlorophenyl)hexa-4,5-dienamide
- N-(2-Fluorophenyl)hexa-4,5-dienamide
Uniqueness
N-(2-Iodophenyl)hexa-4,5-dienamide is unique due to the presence of the iodine atom, which imparts distinct reactivity and properties compared to its bromine, chlorine, and fluorine analogs. The iodine atom’s larger size and higher polarizability can influence the compound’s chemical behavior and interactions, making it a valuable compound for specific applications in research and industry.
Propriétés
Numéro CAS |
920985-82-6 |
|---|---|
Formule moléculaire |
C12H12INO |
Poids moléculaire |
313.13 g/mol |
InChI |
InChI=1S/C12H12INO/c1-2-3-4-9-12(15)14-11-8-6-5-7-10(11)13/h3,5-8H,1,4,9H2,(H,14,15) |
Clé InChI |
YWWQGBVQYQYKGA-UHFFFAOYSA-N |
SMILES canonique |
C=C=CCCC(=O)NC1=CC=CC=C1I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


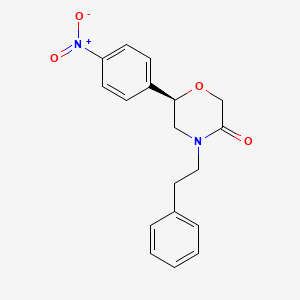
![Piperazine, 1-[(4-chlorophenyl)[4-(1H-pyrazol-4-yl)phenyl]methyl]-](/img/structure/B14192058.png)


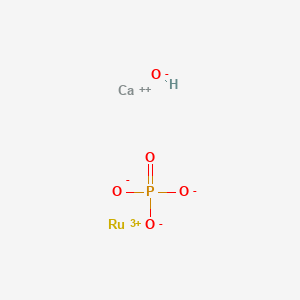
![Propanedioic acid, [(1R)-1-(4-chlorophenyl)-2-nitroethyl]-, diethyl ester](/img/structure/B14192098.png)
![N-(4-chlorobenzenecarbothioyl)-N-[(1R)-1-phenylethyl]benzamide](/img/structure/B14192100.png)
![2-Amino-6-(3-ethoxy-4-fluorophenyl)pyrido[3,2-d]pyrimidin-4(1H)-one](/img/structure/B14192104.png)

![3,3'-[(2-Aminopropane-1,3-diyl)bis(oxy)]di(benzene-1,2-dicarbonitrile)](/img/structure/B14192125.png)

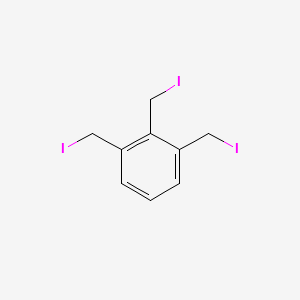
![Dimethyl {[(1E)-N-acetylethanimidoyl]oxy}propanedioate](/img/structure/B14192131.png)
